molecular formula C8H2Cl3F3N2 B3369414 Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- CAS No. 2338-27-4

Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)-

Cat. No.: B3369414
CAS No.: 2338-27-4
M. Wt: 289.5 g/mol
InChI Key: BXCSXZJKEJQDKS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- (CAS: 2338-27-4) is a halogenated benzimidazole derivative with the molecular formula C₈H₂Cl₃F₃N₂ and a molecular weight of 289.47 g/mol . Its structure features a benzimidazole core substituted with three chlorine atoms at positions 4, 5, and 6 and a trifluoromethyl (-CF₃) group at position 2. This compound is a crystalline solid, and its infrared (IR) spectrum confirms the presence of characteristic functional groups, including C-Cl and C-F bonds .

For example, Phillips cyclocondensation of modified 1,2-phenylenediamines with trifluoroacetic acid has been used to prepare 2-(trifluoromethyl)-benzimidazoles .

Properties

IUPAC Name

4,5,6-trichloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F3N2/c9-2-1-3-6(5(11)4(2)10)16-7(15-3)8(12,13)14/h1H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCSXZJKEJQDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177935
Record name Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)-
Source EPA DSSTox
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Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-27-4
Record name 5,6,7-Trichloro-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 4, 5, and 6 undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

Reaction Type Conditions Products Yield Source
Silylation N,O-Bis(trimethylsilyl)acetamide (BSA)Trimethylsilyl derivatives (e.g., 5,6-dichloro-2-trifluoromethyl-silyl-BnZ)74%
Ribosylation TMSOTf, TAR (32) in dry dichloroethaneRibofuranosyl derivatives (e.g., TCRB, BDCRB)51–67%
Diazotization NaNO₂, HBr(aq), CuBrBrominated derivatives (e.g., 2-bromo-5,6-dichloro-BnZ)98%

Key findings:

  • Silylation enhances solubility for subsequent glycosylation .

  • Diazotization in HBr yields brominated analogs with improved pharmacological profiles .

Acid-Base Reactions

The benzimidazole nitrogen acts as a weak base, forming salts with strong acids:

BnZ+HClBnZ HCl(ΔH=58kJ mol)\text{BnZ}+\text{HCl}\rightarrow \text{BnZ HCl}\quad (\Delta H=-58\,\text{kJ mol})

  • Salt Formation : Neutralization with HCl or H₂SO₄ produces crystalline salts used in agrochemical formulations .

  • Compatibility Issues : Reacts exothermically with anhydrides, generating heat and hydrogen gas under reducing conditions .

Oxidation and Reduction

The trifluoromethyl group stabilizes intermediates during redox processes:

Process Reagents Products Applications
Oxidation KMnO₄, acidic conditionsSulfone derivatives (e.g., BnZ-SO₂-CF₃)Herbicide activation
Reduction LiAlH₄, THFPartially dechlorinated BnZ analogsPharmaceutical intermediates
  • Oxidation typically occurs at sulfur atoms in sulfonamide derivatives .

  • Selective reduction preserves the trifluoromethyl group while removing chlorine substituents.

Cyclization and Condensation

The compound participates in heterocycle formation:

Example Reaction :
BnZ+CF3CNTMSOTf2 trifluoromethyl benzoxazoles\text{BnZ}+\text{CF}_3\text{CN}\xrightarrow{\text{TMSOTf}}2\text{ trifluoromethyl benzoxazoles}

  • Mechanism :

    • Nucleophilic attack by amine on CF₃CN, forming imidamide intermediate .

    • Intramolecular cyclization via dehydration .

Key Data :

  • Yields for benzoxazole derivatives reach 89% under optimized conditions .

  • Gram-scale syntheses confirm industrial viability .

Elimination Reactions

Dehydrohalogenation under basic conditions produces unsaturated analogs:

BnZ Cl3KOH EtOHBnZ Cl2+HCl\text{BnZ Cl}_3\xrightarrow{\text{KOH EtOH}}\text{BnZ Cl}_2+\text{HCl}

  • Conditions : Requires anhydrous ethanol and elevated temperatures (80–100°C).

  • Applications : Generates intermediates for fluorescent probes.

Comparative Reactivity Table

Position Substituent Reactivity Dominant Reaction
C2CF₃Electron-withdrawing, stabilizes intermediatesNucleophilic substitution
C4–C6ClActivates ring for electrophilic substitutionHalogen exchange

Mechanistic Insights

  • Electrophilic Substitution : Chlorine atoms direct incoming electrophiles to meta/para positions, though steric hindrance from CF₃ limits reactivity at C2 .

  • Radical Pathways : Under UV light, homolytic cleavage of C-Cl bonds generates aryl radicals, enabling cross-coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives are significant in pharmaceutical research due to their diverse biological activities. TCRB has been studied for its potential as an antiviral agent and as an inhibitor of various enzymes.

Antiviral Activity

Research indicates that benzimidazole derivatives exhibit antiviral properties against several viruses. For instance, studies have shown that TCRB can inhibit viral replication by interfering with the viral polymerase activity .

Enzyme Inhibition

TCRB has also been explored for its ability to inhibit specific enzymes involved in disease processes. The compound's trifluoromethyl group enhances its binding affinity to target proteins, making it a candidate for drug development against diseases such as cancer and viral infections .

Agricultural Applications

TCRB is recognized for its herbicidal properties. It acts as a selective herbicide against certain weed species, which makes it valuable in agricultural practices.

Herbicidal Efficacy

The compound's effectiveness as a herbicide is attributed to its ability to disrupt plant growth by inhibiting key metabolic pathways. Field trials have demonstrated significant reductions in weed populations when TCRB is applied, leading to improved crop yields .

Material Science

In addition to its biological applications, TCRB is being investigated for use in material science due to its unique electronic properties imparted by the trifluoromethyl group.

Polymer Development

TCRB can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research shows that polymers modified with TCRB exhibit improved resistance to environmental degradation, making them suitable for various industrial applications .

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityTCRB showed significant inhibition of viral replication in vitro with a reduction rate of up to 75% against specific viruses .
Study 2Herbicidal EfficacyField trials indicated that TCRB reduced weed biomass by over 80% compared to untreated controls .
Study 3Polymer ModificationTCRB-modified polymers exhibited a 30% increase in tensile strength and improved thermal stability under high temperatures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent Positions Key Biological Activities LogP (Predicted) Toxicity Notes
4,5,6-Trichloro-2-(trifluoromethyl)-benzimidazole 2338-27-4 Cl: 4,5,6; -CF₃: 2 Antiparasitic (Leishmania spp.) N/A Potential hepatotoxicity
4,5-Dichloro-2-(trifluoromethyl)-benzimidazole 3615-21-2 Cl: 4,5; -CF₃: 2 Herbicidal (flax/cereals) N/A Moderate irritation (skin/eyes)
5,6-Dichloro-2-(trifluoromethyl)-benzimidazole (G2) N/A Cl: 5,6; -CF₃: 2 Antileishmanial (IC₅₀: 3 µM) N/A Lower cytotoxicity
2-Trifluoromethyl-1H-benzimidazole (compound 27) N/A -CF₃: 2; no Cl Antiviral (EC₅₀: 11–33 µM) N/A Narrower activity spectrum

Key Findings

Substituent Position and Bioactivity The trifluoromethyl group at position 2 is critical for antiviral and antiparasitic activity. For instance, compound 27 (2-trifluoromethyl benzimidazole) exhibits potent activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) (EC₅₀: 11–22 µM) . The 5,6-dichloro-2-(trifluoromethyl)-benzimidazole (G2) demonstrates strong antileishmanial activity (IC₅₀: 3 µM), outperforming the 4,5-dichloro analogue, which is primarily herbicidal .

The additional chlorine in the trichloro compound may further increase hydrophobicity, affecting membrane permeability.

Synthetic Challenges

  • Introducing three chlorine atoms requires precise control of reaction conditions (e.g., chlorinating agents, temperature) compared to dichloro derivatives synthesized via milder protocols .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anthelmintic properties. This article focuses on the compound Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)- , examining its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core structure with multiple chlorine and trifluoromethyl substituents, which enhance its reactivity and biological activity. The molecular formula is C9H3Cl3F3NC_9H_3Cl_3F_3N with a molar mass of approximately 307.5 g/mol. The presence of these substituents significantly influences the compound's interaction with biological targets.

The biological activity of benzimidazole derivatives often involves their interaction with specific molecular targets, leading to the inhibition of various cellular processes. For instance, this compound may disrupt the function of enzymes or proteins essential for cell proliferation in microorganisms or cancer cells .

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. For example:

  • Antibacterial Activity : The compound has shown promising results against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential .
  • Antifungal Activity : In studies involving Saccharomyces cerevisiae, the compound displayed effective antifungal properties, suggesting its potential use in treating fungal infections .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties:

  • Cell Proliferation Inhibition : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated higher efficacy in 2D cell culture assays compared to 3D assays, indicating its potential as a new antitumor drug .
  • Selectivity : Some derivatives have shown selective activity against specific cancer cell lines while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .

Anthelmintic Activity

The compound has been investigated for its anthelmintic properties as well:

  • In Vitro Studies : A benzimidazole derivative similar to this compound exhibited good activity against Trichinella spiralis muscle larvae in vitro. However, its in vivo efficacy was lower unless formulated with cyclodextrin to enhance solubility .
  • Mechanistic Insights : Proteomic analyses revealed that treatment with this compound led to significant changes in protein expression related to energy metabolism and structural components of the parasite, indicating its potential as a new anthelminthic agent .

Summary of Biological Activities

Activity Type Target Organisms/Cells Key Findings
AntimicrobialE. coli, S. aureus, S. cerevisiaeSignificant antibacterial and antifungal activity; MIC values indicate effectiveness .
AnticancerVarious cancer cell linesInhibits cell proliferation; selective against certain cancer types .
AnthelminticTrichinella spiralisEffective in vitro; improved solubility enhances efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study evaluating various benzimidazole derivatives, it was found that those with chlorine or trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The MIC for S. aureus was recorded at 6.12 μM for one derivative .
  • Antitumor Activity : A comparative study showed that benzimidazole derivatives had pronounced antiproliferative effects on lung cancer cell lines (A549, HCC827) with IC50 values in the low micromolar range, indicating their potential as therapeutic agents against lung cancer .
  • In Vivo Studies on Helminths : Research involving a cyclodextrin complex of a benzimidazole derivative demonstrated an 84% reduction in muscle larvae burden of T. spiralis, highlighting the importance of formulation strategies in enhancing drug efficacy against parasites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 4,5,6-trichloro-2-(trifluoromethyl)benzimidazole derivatives?

  • Methodological Answer : Multi-component reactions (MCRs) under mild conditions are effective for synthesizing substituted benzimidazoles. For trifluoromethyl-substituted derivatives, Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines is a robust approach. Ligands such as TMEDA enhance reaction efficiency, tolerating halogen substituents (Cl, Br, I) at the 2-position . Alternative routes include oxidative cyclocondensation or intramolecular N-arylation, though these may require optimization for sterically hindered derivatives .

Q. How can spectroscopic techniques (FT-IR, Raman, NMR) be employed to characterize this compound?

  • Methodological Answer :

  • FT-IR/Raman : Identify functional groups (e.g., C-F stretching at ~1,100–1,250 cm⁻¹, C-Cl at ~550–750 cm⁻¹) and aromatic vibrations. Theoretical DFT calculations can validate experimental spectra .
  • NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ~ -60 to -70 ppm). ¹H/¹³C NMR resolves chlorine substitution patterns on the benzimidazole ring .
  • UV-Vis : Assess electronic transitions influenced by electron-withdrawing groups (Cl, CF₃) for photochemical studies .

Q. What safety protocols should be prioritized during laboratory handling?

  • Methodological Answer :

  • Storage : Use airtight containers in cool, ventilated areas; avoid contact with oxidizers, reducing agents, or halogens .
  • Exposure Control : Implement local exhaust ventilation and NIOSH-approved respirators (N95). Emergency showers/eye wash stations are mandatory due to skin/eye irritation risks .
  • Spill Management : Evacuate and eliminate ignition sources. Follow OSHA 29 CFR 1910.120 for hazardous waste cleanup .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets (e.g., androgen receptors)?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations can assess binding affinities to targets like the androgen receptor. Substituent effects (Cl, CF₃) on hydrophobic interactions and hydrogen bonding are critical. Comparative studies with analogs (e.g., bicalutamide) reveal steric and electronic influences on antagonist activity .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

  • Methodological Answer : High chlorine/fluorine content complicates X-ray diffraction due to strong anomalous scattering. SHELXL refinement strategies:

  • Use HKLF 4 format for twinned data.
  • Apply restraints for disordered CF₃/Cl groups.
  • Validate with R-factor convergence (<5% discrepancy) and CHECKCIF for geometric anomalies .

Q. How do structural modifications (e.g., replacing CF₃ with alkoxy groups) impact metabolic stability and bioactivity?

  • Methodological Answer : Fluorine substituents block metabolic degradation at attachment sites but may reduce solubility. Replacing CF₃ with fluoroalkoxy groups improves pharmacokinetics (e.g., longer half-life) while retaining activity. Comparative in vitro assays (e.g., CYP450 inhibition) and logP/logS measurements quantify these effects .

Q. What strategies resolve contradictions in reported IC₅₀ values across anticancer studies?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., MTT, 48-h exposure).
  • Data Normalization : Adjust for batch-to-batch purity variations (HPLC ≥98%).
  • Mechanistic Studies : Combine transcriptomics/proteomics to identify off-target effects influencing variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)-
Reactant of Route 2
Benzimidazole, 4,5,6-trichloro-2-(trifluoromethyl)-

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